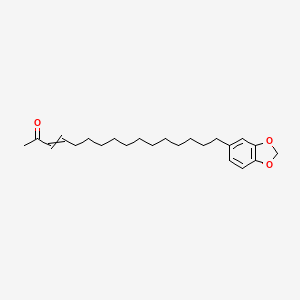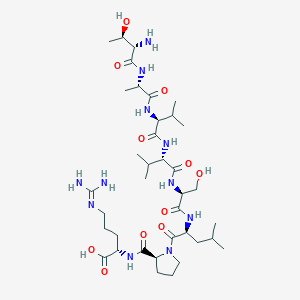![molecular formula C22H26N2O2 B14221844 9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- CAS No. 824951-80-6](/img/structure/B14221844.png)
9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- is a derivative of 9,10-anthracenedione, a compound known for its diverse applications in various fields, including dye production and medicinal chemistry. This specific derivative features two 2-methylpropylamino groups attached to the 1 and 8 positions of the anthracenedione core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-anthracenedione, 1,8-bis[(2-methylpropyl)amino]- typically involves the reaction of 9,10-anthracenedione with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
9,10-Anthracenedione+2(2-methylpropylamine)→9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracenedione derivatives.
科学的研究の応用
9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
The mechanism of action of 9,10-anthracenedione, 1,8-bis[(2-methylpropyl)amino]- involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also generate reactive oxygen species (ROS), causing oxidative damage to cellular structures. The molecular targets include DNA, topoisomerases, and other enzymes involved in cell division and metabolism.
類似化合物との比較
Similar Compounds
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-: Another derivative with similar structural features but different substitution patterns.
1-Amino-4-hydroxy-9,10-anthracenedione: Known for its use in dye production and biological applications.
1,4-Diamino-9,10-anthracenedione: Studied for its anticancer properties.
Uniqueness
9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and generate ROS makes it a valuable compound for research in medicinal chemistry and cancer therapy.
特性
CAS番号 |
824951-80-6 |
|---|---|
分子式 |
C22H26N2O2 |
分子量 |
350.5 g/mol |
IUPAC名 |
1,8-bis(2-methylpropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O2/c1-13(2)11-23-17-9-5-7-15-19(17)22(26)20-16(21(15)25)8-6-10-18(20)24-12-14(3)4/h5-10,13-14,23-24H,11-12H2,1-4H3 |
InChIキー |
YGKDFZZQDPAHER-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)

![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)
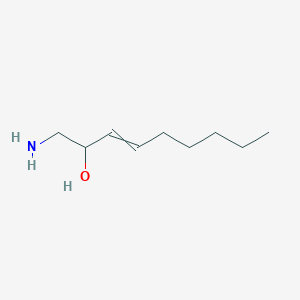
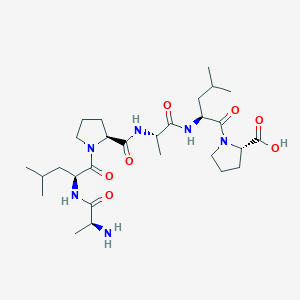
![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
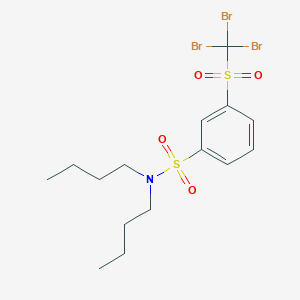
![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)
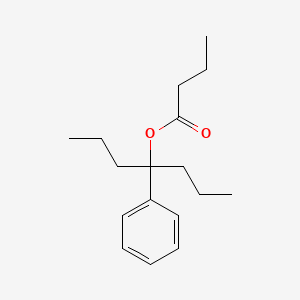
![5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14221814.png)
